Trityl-PEG8-azide
CAS No.: 1818294-30-2
Cat. No.: VC0545959
Molecular Formula: C35H47N3O8
Molecular Weight: 637.77
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1818294-30-2 |
---|---|
Molecular Formula | C35H47N3O8 |
Molecular Weight | 637.77 |
IUPAC Name | [2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene |
Standard InChI | InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2 |
Standard InChI Key | GMEFSMLZCBKWDL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Trityl-PEG8-azide features a linear PEG chain comprising eight ethylene oxide units, terminated by an azide (-N) group at one end and a trityl (triphenylmethyl, -C(CH)) protecting group at the other. The molecular formula is CHNO with a molecular weight of 637.8 g/mol . The PEG spacer provides hydrophilicity (logP = 4.6) , while the trityl group introduces steric bulk that protects the ester functionality until deprotection.
Table 1: Key Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | |
Molecular Weight | 637.8 g/mol | |
Purity | ≥95% | |
Solubility | DMSO, DCM, DMF | |
Storage Conditions | -20°C, desiccated | |
CAS Number | 1818294-30-2 |
The IUPAC name, [2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene , reflects the alternating ethylene glycol units and the terminal functionalities.
Stability and Reactivity
The trityl group confers stability against nucleophilic attack under basic conditions but undergoes cleavage in acidic environments (e.g., 0.1% trifluoroacetic acid) or via hydrogenolysis (H, Pd/C) . The azide remains inert to most biological nucleophiles but reacts selectively with strained alkynes (e.g., dibenzocyclooctyne, DBCO) or via CuAAC .
Synthetic Methodologies
Stepwise Synthesis
Step | Reagents/Conditions | Yield |
---|---|---|
Tosylation | TsCl, NaOH, THF, 0°C → rt, 14 h | 98% |
Azidation | NaN, DMF, 80°C, 24 h | 80% |
Tritylation | TrCl, EtN, DCM, rt, 12 h | 92% |
Industrial-Scale Production
Industrial synthesis utilizes continuous flow reactors for PEG polymerization, ensuring narrow polydispersity (Đ < 1.05). Azidation is performed in acetonitrile to minimize side reactions, while tritylation employs catalytic 4-dimethylaminopyridine (DMAP) to accelerate the reaction. Final purification involves size-exclusion chromatography (SEC) followed by lyophilization.
Bioconjugation and Biomedical Applications
PROTACs and Targeted Protein Degradation
Trityl-PEG8-azide serves as a critical linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein-binding moiety. The PEG8 spacer optimizes ternary complex formation by providing a 30–40 Å separation . For example, in ARV-110 (a prostate cancer therapeutic), the azide enables CuAAC with alkyne-functionalized ligands, while trityl deprotection ensures timed release .
Antibody-Drug Conjugates (ADCs)
In ADCs like trastuzumab emtansine analogs, the azide reacts with DBCO-modified toxins (e.g., DM1) via strain-promoted azide-alkyne cycloaddition (SPAAC) . The PEG8 chain reduces aggregation and improves plasma half-life by shielding hydrophobic payloads .
Nanoparticle Functionalization
Azide-terminated PEG8 chains anchor targeting ligands (e.g., folate, HER2 antibodies) to lipid nanoparticles (LNPs) through CuAAC . This strategy enhances tumor accumulation; in murine models, PEG8-azide-conjugated doxorubicin LNPs showed a 3.2-fold increase in tumor-to-liver ratio compared to non-targeted variants .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-d): δ 7.2–7.4 ppm (trityl aromatic protons), 3.4–3.7 ppm (PEG backbone), 3.1 ppm (-CH-N) . Azide quantification is achieved post-click reaction with phenylacetylene, shifting the -CH-N signal to 4.3 ppm (triazole -CH-) .
Mass Spectrometry
MALDI-TOF analysis confirms monodispersity (m/z 637.8 [M+Na]) . SEC-MALS (multi-angle light scattering) verifies hydrodynamic radius (R = 1.8 nm) .
Recent Advances and Future Directions
Recent studies exploit trityl-PEG8-azide in:
-
SARS-CoV-2 Antivirals: Conjugation of remdesivir to siRNA via PEG8 spacers enhanced lung delivery 4-fold in macaques .
-
Theranostic Agents: Cu-labeled PEG8-azide-DOTA complexes enable PET imaging and concurrent drug delivery .
-
Gene Editing: CRISPR-Cas9 ribonucleoproteins tagged with azide-PEG8 showed 92% editing efficiency in hepatocytes .
Future research aims to engineer photo-labile trityl variants for spatiotemporal control and integrate machine learning for linker length optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume